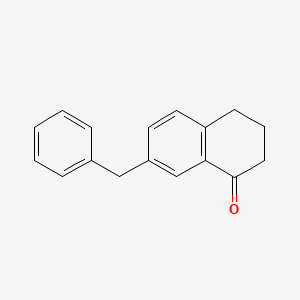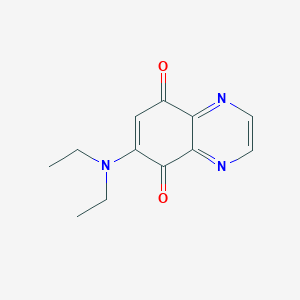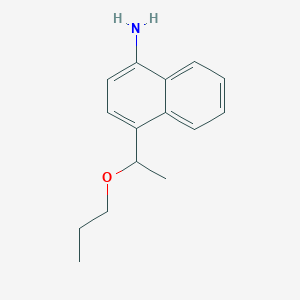
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an acetyl group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the acetyl group results in the corresponding alcohol .
Scientific Research Applications
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and drug design . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the acetyl group, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions .
Properties
CAS No. |
824390-21-8 |
|---|---|
Molecular Formula |
C9H8BF3O3 |
Molecular Weight |
231.97 g/mol |
IUPAC Name |
[3-acetyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BF3O3/c1-5(14)6-2-7(9(11,12)13)4-8(3-6)10(15)16/h2-4,15-16H,1H3 |
InChI Key |
HHJMYMOQKGVYLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)



![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)




